molecular formula C24H19NO4 B11272900 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B11272900
M. Wt: 385.4 g/mol
InChI Key: FVNBVLDMFGHWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, a methoxybenzoyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Introduction of the Methoxybenzoyl Group: This step involves the acylation of the benzofuran ring using 3-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Benzamide Moiety: The final step is the coupling of the benzofuran derivative with benzoyl chloride in the presence of a suitable catalyst like aluminum chloride or a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran and benzamide rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism by which N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
  • N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
  • N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-7-yl]benzamide

Uniqueness

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

InChI

InChI=1S/C24H19NO4/c1-15-20-12-11-18(25-24(27)16-7-4-3-5-8-16)14-21(20)29-23(15)22(26)17-9-6-10-19(13-17)28-2/h3-14H,1-2H3,(H,25,27)

InChI Key

FVNBVLDMFGHWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.